molecular formula C27H28N2O5 B2679808 N-(2,4-dimethoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide CAS No. 850907-60-7

N-(2,4-dimethoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide

Cat. No. B2679808
CAS RN: 850907-60-7
M. Wt: 460.53
InChI Key: NKEMPWZQTDYLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide is a useful research compound. Its molecular formula is C27H28N2O5 and its molecular weight is 460.53. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of derivatives that share a structural similarity with the compound of interest has been a focus of several studies. For instance, the synthesis of (±)-crispine A through a high yielding cyclisation demonstrates the interest in exploring the synthetic pathways of complex organic molecules (F. King, 2007).
  • Additionally, the structural aspects of amide-containing isoquinoline derivatives have been examined, showing the versatility of these compounds in forming salt and inclusion compounds, which could indicate potential for further pharmaceutical applications (A. Karmakar, R. Sarma, J. Baruah, 2007).

Potential Therapeutic Applications

  • The investigation into novel 3-benzyl-4(3H)quinazolinone analogues for antitumor activity showcases the ongoing research into compounds with similar chemical backbones for therapeutic use. This research found certain derivatives to demonstrate significant antitumor activity, which could hint at the potential medical applications of related compounds (Ibrahim A. Al-Suwaidan et al., 2016).

Antiviral and Antiapoptotic Effects

  • A novel anilidoquinoline derivative has been synthesized and evaluated for its efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This underscores the potential for similar compounds to be used in antiviral applications (Joydeep Ghosh et al., 2008).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5/c1-18-6-4-7-19(14-18)16-29-13-12-21-22(27(29)31)8-5-9-24(21)34-17-26(30)28-23-11-10-20(32-2)15-25(23)33-3/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEMPWZQTDYLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide

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